molecular formula C9H18N2O3 B3069451 tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate CAS No. 73470-46-9

tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate

Cat. No. B3069451
CAS RN: 73470-46-9
M. Wt: 202.25 g/mol
InChI Key: COAZGNJFDSQYTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate consists of a tert-butyl group attached to a carbamate moiety. The presence of the amino and oxo groups contributes to its reactivity and potential biological activity. For a visual representation, refer to the ChemSpider entry .

Scientific Research Applications

  • Synthetic Intermediate in Biologically Active Compounds : Tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate is utilized as an important intermediate in the synthesis of various biologically active compounds. For example, Zhao et al. (2017) describe its use in the rapid synthesis of a compound which is a crucial intermediate for omisertinib (AZD9291), a medication used in cancer treatment (Bingbing Zhao et al., 2017).

  • Organic Synthesis and Chemical Reactions : This compound is involved in various organic synthesis processes and chemical reactions. For instance, Padwa et al. (2003) explored its use in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan (A. Padwa et al., 2003). Additionally, Yang et al. (2009) synthesized Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by Asymmetric Mannich Reaction, showcasing its versatility in asymmetric synthesis (J. Yang et al., 2009).

  • Photocatalysis and Cascade Reactions : Wang et al. (2022) presented a study on photocatalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating its potential in creating new pathways for assembling complex molecules (Zhi-Wei Wang et al., 2022).

  • Development of New Materials : Research by Das et al. (2016) involves the structural characterization of carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, highlighting its role in the development of new materials and understanding molecular interactions (U. Das et al., 2016).

  • Potential in Corrosion Inhibition : Faydy et al. (2019) investigated the use of tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate as a corrosion inhibitor for carbon steel, suggesting its applications in industrial processes (M. Faydy et al., 2019).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

tert-butyl N-(1-amino-2-methyl-1-oxopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(4,5)6(10)12/h1-5H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAZGNJFDSQYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate

Synthesis routes and methods

Procedure details

A mixture of 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (CAN: 30992-29-1, 20 g, 98 mmol), di-tert-butyl dicarbonate (CAN 24424-99-5, 27.67 g, 147 mmol) and pyridine (4.6 mL) in acetonitrile (500 mL) was stirred at room temperature for 20 min. Ammonia (10 mL) was added dropwise for 20 min. The resulting reaction mixture was stirred for 4 h. After removal of most of the solvent under reduced pressure, the solid was filtered off and washed with acetonitrile. The solid was brought to dryness under reduced pressure to give the title compound (17.5 g, 88%) as white solid; MS (EI): m/e 225.1 [M+Na]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.67 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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